molecular formula C9H11BrN2 B1520082 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1204297-57-3

6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B1520082
CAS No.: 1204297-57-3
M. Wt: 227.1 g/mol
InChI Key: WFNARPRWIPKUJB-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the CAS Number: 1204297-57-3 . It has a molecular weight of 227.1 and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrN2/c1-6-2-7-3-8(10)5-12-9(7)11-4-6/h3,5-6H,2,4H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Organic Chemistry

  • The compound is used in the synthesis of various heterocyclic compounds, including naphthyridine derivatives, demonstrating its role as a versatile intermediate. For instance, studies have shown its utility in synthesizing tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine derivatives through lithiation and reductive amination processes (Zlatoidský & Gabos, 2009). Additionally, its derivatives are potential candidates for constructing complex organic molecules due to their reactivity under homolytic substitution conditions (Plodek, Raeder, & Bracher, 2012).

Pharmacological Applications

  • Naphthyridine derivatives, including the mentioned compound, have shown potential in pharmacological research, with activities ranging from antivertigo to anticancer properties. A novel naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, highlighting the potential for cancer therapy (Kong et al., 2018).

Material Science and Catalysis

  • Research has also explored the use of naphthyridine derivatives in materials science, such as in the development of new families of Ru complexes for water oxidation. These complexes, incorporating naphthyridine ligands, demonstrate significant potential in catalyzing oxygen evolution, a critical reaction for sustainable energy technologies (Zong & Thummel, 2005).

Luminescence and Photophysical Properties

  • The luminescence properties of naphthalimide derivatives, related to naphthyridine through structural and photophysical characteristics, have been studied for their application in organic materials exhibiting room-temperature phosphorescence. These studies provide insights into the design of organic phosphorescent materials for potential use in optoelectronic devices (Ventura et al., 2014).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. For instance, it may bind to the active sites of certain enzymes, altering their catalytic activity. Additionally, this compound can interact with proteins, affecting their structure and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in critical cellular functions. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, this compound can activate certain enzymes by stabilizing their active forms. Changes in gene expression can also occur due to the compound’s interaction with transcription factors or epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects may occur, including organ toxicity or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects .

Properties

IUPAC Name

6-bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-6-2-7-3-8(10)5-12-9(7)11-4-6/h3,5-6H,2,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNARPRWIPKUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-57-3
Record name 6-bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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